Mechanistic Differentiation: Allosteric CK2 Inhibition Versus ATP-Competitive Comparators
CK2-IN-10 functions as an allosteric inhibitor of protein kinase CK2, binding outside the ATP-binding pocket . This contrasts with ATP-competitive CK2 inhibitors such as CX-4945 (Silmitasertib), TBB, SGC-CK2-1, and ellagic acid [1]. While direct CK2 IC₅₀ values for CK2-IN-10 are not publicly available in peer-reviewed literature, the allosteric binding mode has been structurally confirmed via X-ray crystallography of the CK2α/CK2-IN-10 complex (PDB ID: 3WIK) [2]. The mechanistic distinction between allosteric and ATP-competitive inhibition is critical for research applications where ATP-competitive inhibitors may exhibit cross-reactivity with the broader kinome or where the ATP-binding site is mutated or occupied by endogenous nucleotides.
| Evidence Dimension | CK2 inhibition mechanism |
|---|---|
| Target Compound Data | Allosteric inhibitor (non-ATP-competitive) |
| Comparator Or Baseline | CX-4945: ATP-competitive (IC₅₀ = 1 nM); TBB: ATP/GTP-competitive (IC₅₀ = 0.9-1.6 μM); SGC-CK2-1: ATP-competitive (IC₅₀ = 2.3-36 nM); Ellagic acid: ATP-competitive (IC₅₀ = 40 nM, Ki = 20 nM) |
| Quantified Difference | Qualitative mechanistic difference; allosteric versus orthosteric binding |
| Conditions | Biochemical classification based on binding site; crystal structure PDB 3WIK for CK2-IN-10 |
Why This Matters
Allosteric inhibitors may retain efficacy against ATP-binding site mutations and often exhibit kinase selectivity profiles distinct from ATP-competitive inhibitors, influencing experimental design for target validation studies.
- [1] Chemical Probes Portal. CX-4945, SGC-CK2-1 inhibitor data; Sigma-Aldrich. TBB IC₅₀ values; TargetMol. Ellagic acid IC₅₀ = 40 nM, Ki = 20 nM. View Source
- [2] PDB Entry 3WIK. Crystal structure of CK2alpha/compound10 complex. Kinoshita T, Nakaniwa T. DOI: 10.2210/pdb3wik/pdb. View Source
